1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural features and potential applications. This compound is characterized by the presence of a chloropyridine ring, a trifluoromethyl group, and a pyrazole carboxylic acid moiety, which collectively contribute to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is the enzyme Acetylcholinesterase (AchE) . AchE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
This compound interacts with the amino acid residues Tyr 121 and Trp 279 of AchE via hydrogen bonding . This interaction inhibits the activity of AchE, leading to an accumulation of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of AchE affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system. The accumulation of acetylcholine in the synaptic cleft enhances the transmission of nerve signals, which can lead to various physiological effects .
Result of Action
The primary result of the action of this compound is the control of nematode diseases, such as the tomato root-knot disease caused by Meloidogyne incognita . By inhibiting AchE, the compound disrupts the normal functioning of the nematodes, leading to their death .
Preparation Methods
The synthesis of 1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Chloropyridine incorporation: The chloropyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Chemical Reactions Analysis
1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the chlorine atom in the chloropyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Scientific Research Applications
1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and nematicidal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which may alter its reactivity and biological activity.
1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-methanol: The presence of a hydroxyl group instead of a carboxylic acid group can influence its solubility and interaction with biological targets.
1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: This ester derivative may have different pharmacokinetic properties compared to the carboxylic acid form.
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-6-2-1-3-15-8(6)17-7(10(12,13)14)5(4-16-17)9(18)19/h1-4H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOQQWDQWALLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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